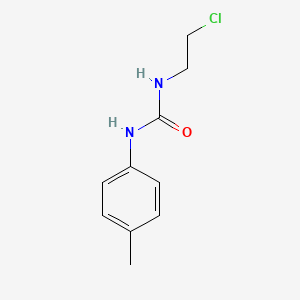

1-(2-Chloroethyl)-3-(4-methylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGRUNSDJGLKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934260 | |

| Record name | N'-(2-Chloroethyl)-N-(4-methylphenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15145-35-4 | |

| Record name | NSC100830 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(2-Chloroethyl)-N-(4-methylphenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chloroethyl)-3-(p-tolyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(2-Chloroethyl)-3-(4-methylphenyl)urea

The formation of N,N'-disubstituted ureas is a cornerstone of organic synthesis, with several well-established methods available for the preparation of compounds like this compound.

Reaction Mechanisms and Key Intermediates

The most prevalent method for synthesizing this compound involves the nucleophilic addition of an amine to an isocyanate. This reaction can proceed through two primary pathways:

Pathway A: Reaction of p-toluidine (B81030) with 2-chloroethyl isocyanate. In this approach, the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroethyl isocyanate. The reaction proceeds through a tetrahedral intermediate which then collapses to form the stable urea (B33335) linkage.

Pathway B: Reaction of p-tolyl isocyanate with 2-chloroethylamine (B1212225). Alternatively, 2-chloroethylamine can serve as the nucleophile, reacting with p-tolyl isocyanate. researchgate.netnih.gov The reaction mechanism is analogous to Pathway A, with the formation of a similar tetrahedral intermediate.

A key intermediate in both pathways is the isocyanate functional group. Isocyanates are highly reactive electrophiles due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making the carbonyl carbon susceptible to nucleophilic attack. The general reaction is versatile and widely applicable to a broad range of amines and isocyanates for the synthesis of various substituted ureas. google.com

Optimization of Reaction Conditions and Yields

The synthesis of N-(2-chloroethyl)-N'-substituted ureas is often carried out in an inert solvent such as methylene (B1212753) chloride or tetrahydrofuran (B95107) at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction. google.comchemicalbook.com While specific yield data for the synthesis of this compound is not extensively reported in publicly available literature, analogous reactions suggest that high yields are achievable. For instance, the reaction of various amines with 2-chloroethyl isocyanate has been shown to produce the corresponding ureas in good yields. google.com

Factors that can be optimized to maximize the yield and purity of the product include the reaction temperature, the choice of solvent, and the stoichiometry of the reactants. The use of a slight excess of one of the reactants may be employed to ensure complete conversion of the limiting reagent. Purification is typically achieved through recrystallization from a suitable solvent, such as acetonitrile (B52724) or a mixture of ethyl acetate (B1210297) and diisopropyl ether. google.comchemicalbook.com

Novel Approaches in Urea Synthesis and Derivatization

Growing environmental concerns have spurred the development of more sustainable and safer methods for urea synthesis, moving away from hazardous reagents like phosgene (B1210022).

Phosgene-Free Protocols and Green Chemistry Considerations

Historically, isocyanates were often prepared from amines using the highly toxic gas phosgene. Modern synthetic chemistry has focused on developing phosgene-free alternatives. mdpi.com One such alternative is the use of triphosgene, a crystalline solid that is safer to handle than gaseous phosgene. mdpi.com Other phosgene substitutes include 1,1'-carbonyldiimidazole (B1668759) (CDI) and carbamates, which can react with amines to form ureas. mdpi.com

In line with the principles of green chemistry, the use of water as a solvent for urea synthesis has been explored. A simple and efficient method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic solvents and often simplifying product isolation. google.com

Catalytic Systems in N-Alkyl-N'-arylurea Formation

Catalytic methods offer an atom-economical and environmentally benign approach to urea synthesis. Transition metal-catalyzed carbonylation of amines using carbon monoxide or carbon dioxide as a C1 source has been investigated. arabjchem.org However, challenges such as catalyst regeneration can be a drawback. arabjchem.org

More recently, manganese-catalyzed dehydrogenative coupling of amines and methanol (B129727) has emerged as a promising route for the synthesis of urea derivatives. nih.gov This method is highly atom-economic, producing only hydrogen gas as a byproduct. nih.gov The reaction is believed to proceed through an isocyanate intermediate. nih.gov Another approach involves the use of a hypervalent iodine reagent, PhI(OAc)2, as a coupling mediator for the synthesis of unsymmetrical ureas from amides and amines, avoiding the need for metal catalysts. mdpi.com

Strategies for Structural Diversification and Analogue Synthesis

The synthesis of analogues of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships. This can be achieved by modifying either the aryl or the chloroethyl portion of the molecule.

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of additional aromatic or heteroaromatic substituents onto the this compound scaffold is a key strategy for modifying its properties. While direct electrophilic aromatic substitution on the p-tolyl ring is possible, the existing substituents would direct incoming electrophiles to specific positions. The methyl group is an ortho, para-director, and the urea group is also generally considered ortho, para-directing. Given that the para position is already occupied by the methyl group, further substitution would be directed to the positions ortho to the methyl and urea groups. However, such reactions are not commonly reported for this specific molecule in the available literature.

A more versatile and common approach for creating derivatives with additional aromatic or heteroaromatic moieties involves synthesizing the urea from appropriately substituted starting materials. For example, by starting with a substituted p-toluidine or a substituted 2-chloroethylamine, a wide array of derivatives can be accessed.

Another strategy involves the functionalization of the chloroethyl group. The chlorine atom can be displaced by a variety of nucleophiles, including those bearing aromatic or heteroaromatic rings. For instance, reaction with a hydroxy-substituted aromatic or heteroaromatic compound under basic conditions could lead to the formation of an ether linkage. Similarly, reaction with an amino-substituted arene or heterocycle could form a secondary amine linkage.

While specific examples of these transformations on this compound are not readily found, the reactivity of the chloroethyl group in similar compounds suggests that such modifications are chemically feasible.

Regioselective Functionalization and Modification

Regioselectivity in the functionalization of this compound is primarily concerned with the differential reactivity of the two nitrogen atoms of the urea bridge and the potential for selective reactions on the chloroethyl or p-tolyl groups.

The two nitrogen atoms of the urea moiety exhibit different nucleophilic character. The nitrogen adjacent to the p-tolyl group (N3) is less nucleophilic due to the delocalization of its lone pair into the aromatic ring. In contrast, the nitrogen atom of the chloroethyl group (N1) is more aliphatic in nature and its lone pair is more localized, making it potentially more nucleophilic. However, direct N-alkylation or N-acylation reactions on the urea nitrogens can be challenging to control and may lead to mixtures of products.

A significant site for regioselective modification is the chloroethyl group. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the selective introduction of a wide range of functional groups. For example, intramolecular cyclization reactions are a possibility. Under basic conditions, the N-H proton on the nitrogen adjacent to the p-tolyl group could be deprotonated, and the resulting anion could displace the chloride to form a 2-imidazolidinone derivative.

The p-tolyl group offers sites for electrophilic aromatic substitution. As mentioned, the methyl and urea substituents are ortho, para-directing. This directs incoming electrophiles to the positions ortho to these groups. The regioselectivity of such reactions would be governed by the electronic and steric effects of the existing substituents.

Stereochemical Considerations in Synthesis and Chiral Resolution

The compound this compound is achiral and does not possess any stereocenters. Therefore, its synthesis does not typically involve stereochemical considerations, and chiral resolution is not applicable. The molecule has a plane of symmetry that bisects the urea carbonyl and the aromatic ring. While rotation around the C-N bonds of the urea is possible, stable atropisomers are not expected under normal conditions due to the relatively low barrier to rotation.

If, however, chiral substituents were to be introduced into the molecule, for example, by reacting it with a chiral nucleophile at the chloroethyl position, then diastereomers could be formed. The synthesis and separation of such diastereomers would then become a relevant consideration. Similarly, if a chiral starting material, such as a chiral amine or isocyanate, were used in the synthesis, the resulting urea product would be chiral. In such cases, stereochemical control of the synthesis or chiral resolution of the product mixture might be necessary depending on the desired application. As it stands for the parent compound, these considerations are not relevant.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity, independent of its environment.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For phenylurea derivatives, DFT is frequently used to optimize the molecular geometry in the ground state and to calculate electronic properties that govern reactivity.

Studies on analogous compounds, such as other substituted phenylureas, demonstrate that DFT calculations can accurately predict molecular geometries. For the closely related compound 1-(2-chlorophenyl)-3-(p-tolyl)urea, crystallographic data reveals key structural features, such as the dihedral angles between the phenyl rings and the central urea (B33335) group, which are critical for its three-dimensional conformation. researchgate.net In this structure, the dihedral angle between the tolyl group and the urea plane is different from that of the chlorophenyl group, measuring 51.1°. researchgate.net The planarity of the urea moiety is crucial for forming intermolecular hydrogen bonds, which often stabilize the crystal lattice. researchgate.net

DFT calculations are also employed to determine frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's chemical reactivity and kinetic stability. For instance, theoretical investigations on urea have utilized DFT to analyze the HOMO-LUMO gap and map the molecular electrostatic potential (MEP), identifying the electrophilic and nucleophilic sites within the molecule. researchgate.net The oxygen atom typically represents the region of most negative potential, indicating a site for electrophilic attack. researchgate.net

Table 1: Representative Geometric Parameters for a Phenylurea Analog from Crystal Structure Data Data based on the analysis of 1-(2-chlorophenyl)-3-(p-tolyl)urea. researchgate.net

| Parameter | Value |

|---|---|

| Dihedral Angle (Chlorophenyl group to Urea group) | 51.1° |

| Dihedral Angle (Tolyl group to Chlorophenyl group) | 28.6° |

| Hydrogen Bond Length (H2A–O1) | 2.025(2) Å |

| Hydrogen Bond Angle (N2–H2A–O1) | 155.40(18)° |

Ab initio (from first principles) quantum chemistry methods are used to study molecular properties without reliance on experimental data for parameterization. These methods are particularly useful for determining the relative stability of different molecular conformers.

For substituted ureas like N-hydroxyurea, ab initio molecular dynamics simulations have been used to investigate its hydration and conformational stability. mdpi.com Such studies reveal that while a specific conformer might be more stable in the gas phase due to intramolecular hydrogen bonding, its stability can be significantly altered in an aqueous environment where intermolecular hydrogen bonds with water molecules dominate. mdpi.com In the case of N-hydroxyurea, the conformer present in the crystalline state is not the most stable in water; instead, the hydroxyl group adopts a perpendicular orientation to the molecular plane to optimize hydration. mdpi.com These findings highlight the crucial role of the solvent environment in determining the conformational preferences of urea derivatives, a principle that directly applies to 1-(2-chloroethyl)-3-(4-methylphenyl)urea.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules, including their conformational changes and interactions with their surroundings. MD studies on urea and its derivatives in aqueous solutions have been instrumental in understanding their behavior at the molecular level.

Molecular Docking and Ligand-Target Interaction Modeling (in biological systems, non-human focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand like this compound might interact with a potential biological target.

Docking algorithms calculate the binding energy and predict the specific interactions, such as hydrogen bonds and hydrophobic contacts, between a ligand and a target protein. In a study focused on developing inhibitors for penicillin-binding protein 4 (PBP4) from Staphylococcus aureus, a series of phenyl-urea based compounds were analyzed using in silico docking and modeling. nih.gov The results helped identify key structure-activity relationships and guided the synthesis of analogs with enhanced binding to the PBP4 target. nih.gov This approach allows researchers to predict how modifications to the phenyl ring or other parts of the urea structure could improve binding affinity.

Computational modeling can identify potential molecular targets for a class of compounds. Research on N-phenyl-N'-(2-chloroethyl)urea analogs of combretastatin (B1194345) A-4 identified β-tubulin as a putative target. nih.gov Docking studies confirmed that these compounds could bind to the colchicine-binding site of β-tubulin, and subsequent biochemical assays verified this interaction. nih.gov Similarly, a high-throughput screen followed by computational modeling identified PBP4 as the target for a specific phenyl-urea compound, leading to the development of novel agents targeting bacterial cell wall synthesis. nih.gov These examples demonstrate how computational methods can successfully identify non-human molecular targets for urea-based compounds.

Table 2: Representative Molecular Docking Results for a Phenyl-Urea Analog Against a Bacterial Target Data based on the study of phenyl-urea derivatives targeting Staphylococcus aureus PBP4. nih.gov

| Compound Type | Putative Target | Key Predicted Interactions | Computational Outcome |

|---|---|---|---|

| Phenyl-urea derivative | Penicillin-Binding Protein 4 (PBP4) | Hydrogen bonds, Hydrophobic interactions | Identification of lead compounds with enhanced binding affinity |

| N-phenyl-N'-(2-chloroethyl)urea | β-Tubulin (colchicine site) | Covalent binding, Hydrogen bonds | Confirmation of binding mode and target engagement |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at revealing the mathematical connections between the chemical structure of a compound and its biological activity. For this compound and related compounds, QSAR studies have been instrumental in understanding the structural features that govern their potential therapeutic effects, particularly their anticancer properties. These investigations help in designing more potent and selective analogues.

The development of predictive QSAR models for this compound and its analogues has been a key focus of computational research to estimate their biological activity before engaging in extensive preclinical testing. These models are typically built using a series of related compounds where the biological activity, such as antitumor efficacy, has been experimentally determined.

One significant study focused on a series of 1-(2-chloroethyl)-3-(substituted phenyl) ureas to develop models for their anticancer activity against L1210 leukemia in mice. The goal was to create a statistically robust model that could predict the therapeutic potential of new, unsynthesized derivatives. Using the partial least squares (PLS) regression method, a two-parameter QSAR model was developed. This model demonstrated a strong correlation between the structural features of the compounds and their observed in vivo anticancer activity.

The statistical quality of the developed QSAR model was validated to ensure its predictive power. The key statistical metrics for the model are summarized below.

| Statistical Parameter | Value | Description |

| n | 20 | Number of compounds in the dataset |

| r | 0.908 | Correlation coefficient, indicating a strong linear relationship. |

| q² | 0.778 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| s | 0.298 | Standard deviation of the regression, indicating the model's accuracy. |

| F | 38.6 | F-test statistic, indicating the statistical significance of the model. |

This table presents the statistical validation parameters for a QSAR model developed for a series of 1-(2-chloroethyl)-3-(substituted phenyl) ureas, including the title compound.

Another approach involved three-dimensional QSAR (3D-QSAR) studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods provide a more detailed, three-dimensional understanding of how steric and electrostatic fields of the molecules influence their biological activity. The resulting models offer a visual and quantitative guide for designing new derivatives with potentially enhanced activity. The robustness of these 3D-QSAR models was confirmed through rigorous internal and external validation techniques, proving their capability to accurately predict the activity of related compounds.

A crucial outcome of QSAR studies is the identification of specific molecular descriptors that are key to the biological activity of the compounds. These descriptors are quantifiable properties of the molecule, which can be electronic, steric, hydrophobic, or topological in nature. For this compound and its congeners, several descriptors have been identified as being critical for their anticancer effects.

Further 3D-QSAR studies provided more granular insights. The CoMFA and CoMSIA models identified the following fields as being highly influential:

Steric Fields: The models indicated that bulky substituents at certain positions on the phenyl ring could either enhance or decrease activity, providing a roadmap for optimizing the size and shape of the molecule.

Electrostatic Fields: These fields were critical, suggesting that the distribution of charge within the molecule is a key determinant of its interaction with biological targets. The models showed that regions of positive or negative potential were correlated with biological activity.

Hydrogen Bond Donor/Acceptor Fields: The CoMSIA model, in particular, highlighted the importance of hydrogen bonding capabilities. Specific regions where hydrogen bond donors or acceptors on the molecule could favorably interact with a biological receptor were identified as being important for activity.

The key descriptors identified in these studies are summarized in the table below.

| Descriptor Type | Specific Descriptor/Field | Influence on Biological Activity |

| Electronic | Hammett Constant (σ) | Modulates the electronic nature of the phenyl ring, impacting target interaction. |

| Steric | Steric Fields (CoMFA/CoMSIA) | The size and shape of the substituent on the phenyl ring are critical for optimal binding. |

| Electrostatic | Electrostatic Fields (CoMFA/CoMSIA) | The charge distribution across the molecule governs its interaction with the biological target. |

| Hydrophobicity | Hydrophobic Fields (CoMSIA) | Influences membrane permeability and interaction with hydrophobic pockets of the target. |

| Topological | Hydrogen Bond Fields (CoMSIA) | The potential for hydrogen bonding at specific sites is a key factor for activity. |

This table summarizes the key molecular descriptors and fields that have been identified through QSAR studies as being influential on the biological activity of 1-(2-chloroethyl)-3-(phenyl)urea derivatives.

By pinpointing these essential molecular features, QSAR studies provide a rational basis for the targeted synthesis of new derivatives of this compound with improved preclinical biological profiles.

Mechanistic Studies of Biological Activity Preclinical, Non Human Focus

Cellular and Subcellular Mechanistic Investigations in In Vitro Models

Research into 1-(2-Chloroethyl)-3-(4-methylphenyl)urea and its analogs, specifically the broader class of 1-aryl-3-(2-chloroethyl)ureas (CEUs), has demonstrated notable effects on cancer cell lines. These investigations provide insight into the compound's potential as an antineoplastic agent by examining its impact on cell viability, programmed cell death, and cell cycle regulation.

The cytotoxic and anti-proliferative activities of CEUs have been evaluated across various human tumor cell lines. The growth inhibitory activity is often quantified by the GI₅₀ or IC₅₀ value, which represents the drug concentration required to inhibit cell growth or viability by 50%. ulaval.canih.gov

A study screening several 1-aryl 3-(2-chloroethyl)urea derivatives found that 4-methyl-(3-(2-chloroethyl) ureido)benzene, a compound structurally similar to this compound, exhibited an inhibitory dose (ID₅₀) of 20 µM on LoVo human colon cancer cells. nih.gov This was comparable to the established chemotherapeutic agent chlorambucil (B1668637) (ID₅₀ of 21 µM) in the same cell line. nih.gov Other related CEU derivatives have shown potent growth inhibitory activity, with GI₅₀ values ranging from the nanomolar to the low micromolar range (250 nM to 80 µM) across human colon carcinoma (HT-29), human skin melanoma (M21), and human breast carcinoma (MCF-7) cell lines. ulaval.canih.gov For instance, a range of N-phenyl-N'-(2-chloroethyl)ureas exhibited GI₅₀ values between 1 and 80 µM. nih.gov The cytotoxic efficacy of these compounds underscores their impact on cellular proliferation and viability in diverse cancer cell models. nih.gov

Interactive Table: Cytotoxicity of 1-(2-Chloroethyl)-3-(aryl)urea Derivatives in Human Cancer Cell Lines

This table summarizes the reported 50% inhibitory concentrations (ID₅₀ or GI₅₀) for this compound and related analogs in various cancer cell lines.

| Compound Name/Derivative | Cell Line | Inhibitory Concentration (µM) | Reference |

| 4-methyl-(3-(2-chloroethyl) ureido)benzene | LoVo (Colon Carcinoma) | ID₅₀: 20 | nih.gov |

| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | LoVo (Colon Carcinoma) | ID₅₀: 28 | nih.gov |

| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | LoVo (Colon Carcinoma) | ID₅₀: 4 | nih.gov |

| Various N-phenyl-N'-(2-chloroethyl)ureas | Various Tumor Lines | GI₅₀: 1 - 80 | nih.gov |

| Various N-phenyl-N'-(2-chloroethyl)ureas | HT-29, M21, MCF-7 | GI₅₀: 0.25 - 8 | ulaval.ca |

The cytotoxic effects of chloroethyl-urea derivatives are mediated through the induction of programmed cell death pathways, including apoptosis and necrosis. Studies on related compounds show that treatment can lead to an increase in caspase-3 activity, a key executioner caspase in the apoptotic cascade. nih.gov The induction of apoptosis is further supported by findings that a related compound, N-(4-iodophenyl)-N′-(2-chloroethyl)urea, increases the sub-G1 cell population, which is a common indicator of apoptotic cells undergoing DNA fragmentation. nih.gov

The molecular mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This is characterized by a decrease in the mitochondrial membrane potential and a shift in the balance of Bcl-2 family proteins. Specifically, treatment can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This altered Bcl-2/Bax ratio promotes mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors. nih.gov In addition to apoptosis, some urea (B33335) derivatives have been observed to induce necrosis, indicating that multiple cell death mechanisms can be activated. nih.gov

A significant mechanism contributing to the anti-proliferative effect of chloroethyl-urea compounds is their ability to disrupt normal cell cycle progression. A key finding for the related compound N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) is its capacity to induce cell cycle arrest in the G2 phase. nih.gov In vitro treatment of CT-26 colon carcinoma cells with ICEU led to a dose-dependent accumulation of cells in the G2 phase, preventing them from entering mitosis. nih.gov

While G2 arrest is a prominent effect, other studies on different aromatic 2-chloroethyl urea derivatives have reported an arrest in the G₀/G₁ phase, suggesting that the specific phase of cell cycle arrest can be dependent on the compound's precise chemical structure. nih.gov Prolonged arrest at a cell cycle checkpoint, particularly G2/M, can lead to a terminal fate known as mitotic catastrophe if the cell attempts to enter mitosis with damaged DNA or a defective mitotic apparatus. nih.gov This process ultimately results in cell death. nih.gov

For this compound to exert its biological effects, it must first be taken up by the cell. Studies on analogous compounds suggest they are readily absorbed by tumor cells. nih.gov Once inside the cell, these compounds can engage with various molecular targets. One observed effect of certain N-phenyl-N'-(2-chloroethyl)ureas is the inhibition of the nuclear translocation of thioredoxin-1, indicating an interaction within the cytoplasm that prevents this protein from moving into the nucleus. nih.gov

Interestingly, recent findings suggest that N-phenyl-N'-(2-chloroethyl)ureas (CEUs) can undergo spontaneous intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines. ulaval.ca These cyclized forms have been detected within cells and may represent the more reactive intermediates responsible for the observed biological activity. ulaval.ca Cellular resistance to alkylating agents can arise from mechanisms such as decreased drug uptake or increased export from the cell, highlighting the importance of efficient cellular entry. nih.gov

Molecular Target Identification and Elucidation of Interaction Mechanisms

The cytotoxic activity of this compound stems from its function as an alkylating agent, with its primary molecular target being DNA.

The defining feature of 1-(2-chloroethyl)urea and other related nitrosoureas is their ability to alkylate and cross-link DNA. nih.gov This process interferes with essential cellular functions like DNA replication and transcription, ultimately triggering cell death. wikipedia.org The mechanism occurs in two distinct steps. nih.govnih.gov The first step involves the chloroethylation of a nucleophilic site on a single DNA strand, most commonly the O⁶ position of a guanine (B1146940) base. nih.govnih.gov

This initial reaction forms a monoadduct. nih.gov The second, slower step involves an intramolecular reaction where the attached chloroethyl group reacts with a base on the opposite DNA strand, typically a cytosine. nih.govnih.gov This second reaction displaces the chloride ion and forms a stable covalent bridge, known as an interstrand cross-link, between the two DNA strands. wikipedia.orgnih.gov These cross-links physically prevent the DNA double helix from separating, thereby blocking the machinery of replication and transcription. nih.gov The formation of these dG-dC cross-links is strongly correlated with the cytotoxicity of these compounds. nih.gov Cellular resistance to these agents is often mediated by the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), which can remove the initial alkyl group from the O⁶ position of guanine before the lethal interstrand cross-link can be formed. nih.govnih.gov

Microtubule Disruption and Tubulin Binding Mechanisms

The biological activity of this compound and related N-aryl-N'-(2-chloroethyl)ureas (CEUs) is significantly attributed to their ability to disrupt the microtubule network within cells. This disruption is a consequence of direct interaction with tubulin, the fundamental protein subunit of microtubules.

Studies on analogues of this compound have demonstrated that these compounds act as antimitotic agents, arresting the cell cycle in the G2/M phase. nih.gov This cell cycle arrest is a direct result of the disruption of the microtubule cytoskeleton. The mechanism of this disruption is not merely through non-covalent interactions but involves the formation of a covalent bond with β-tubulin. nih.gov

The chloroethylurea moiety of these compounds is a key pharmacophore that acts as a soft alkylating agent. This group covalently binds to specific amino acid residues on the β-tubulin subunit. Research has identified that the binding occurs near the colchicine-binding site, a well-known target for microtubule-destabilizing agents. nih.govulaval.ca The covalent nature of this interaction leads to an irreversible modification of the tubulin protein, thereby inhibiting its polymerization into functional microtubules. This inhibition of microtubule dynamics is a critical factor in the observed cytotoxic effects of this class of compounds.

Interactive Table: Summary of Microtubule Disruption and Tubulin Binding Data

| Feature | Description of Finding | Relevant Compound Analogs |

|---|---|---|

| Mechanism of Action | Microtubule disruption leading to cell cycle arrest in G2/M phase. | N-aryl-N'-(2-chloroethyl)ureas |

| Molecular Target | β-tubulin | N-aryl-N'-(2-chloroethyl)ureas |

| Binding Nature | Covalent binding (alkylation) | N-aryl-N'-(2-chloroethyl)ureas |

| Binding Site | Near the colchicine-binding site on β-tubulin. | N-aryl-N'-(2-chloroethyl)ureas |

Enzyme Inhibition and Activation (e.g., COX enzymes, mitochondrial enzymes)

Currently, there is a lack of specific scientific literature detailing the direct inhibitory or activatory effects of this compound on cyclooxygenase (COX) enzymes or mitochondrial enzymes. While non-steroidal anti-inflammatory drugs (NSAIDs) are well-known inhibitors of COX enzymes, and various compounds can modulate mitochondrial function, dedicated studies on this particular chloroethylurea derivative in these contexts have not been reported in the available scientific literature. nih.gov

Protein-Ligand Interaction Analysis (e.g., covalent binding to specific residues)

The interaction between this compound analogues and their protein target, β-tubulin, has been characterized as a covalent modification. The electrophilic 2-chloroethyl group is crucial for this interaction. This group acts as an alkylating agent, forming a stable covalent bond with a nucleophilic amino acid residue on the protein.

While the specific residue for this compound has not been explicitly identified, studies on closely related N-aryl-N'-(2-chloroethyl)ureas provide strong evidence for the binding site. These studies have shown that the covalent attachment occurs on a cysteine residue of β-tubulin. The modification of this cysteine residue, located in proximity to the colchicine-binding site, sterically hinders the binding of colchicine (B1669291) and disrupts the normal process of microtubule assembly and disassembly. nih.govulaval.ca The formation of this covalent adduct is a key molecular event that initiates the downstream cellular effects, including cytoskeletal disruption and cell cycle arrest.

Interactive Table: Summary of Protein-Ligand Interaction Data

| Ligand Class | Protein Target | Type of Interaction | Specific Residue (in analogs) |

|---|---|---|---|

| N-aryl-N'-(2-chloroethyl)ureas | β-tubulin | Covalent (Alkylation) | Cysteine |

Investigation of Immunomodulatory Effects in Preclinical Contexts (non-human, mechanistic)

There is no direct scientific evidence available from preclinical studies to suggest that this compound possesses immunomodulatory effects. Research on this class of compounds has primarily focused on their cytotoxic and microtubule-disrupting properties.

Bioisosteric Relationships and Pharmacophore Modeling

The N-phenyl-N'-(2-chloroethyl)urea scaffold serves as a key pharmacophore for microtubule disruption. Pharmacophore models for tubulin inhibitors often highlight several key features: a hydrophobic aromatic region, a hydrogen bond donor/acceptor system within the urea linkage, and an electrophilic site for covalent interaction. researchgate.netnih.gov

In the context of this compound, the 4-methylphenyl group occupies the hydrophobic aromatic region. Bioisosteric replacement of this group can significantly impact activity. For instance, replacing the methyl group with other substituents can modulate the compound's lipophilicity, electronic properties, and steric bulk, thereby influencing its binding affinity and cytotoxic potency. Studies on related compounds have shown that modifications to the aryl ring can fine-tune the biological activity. nih.gov

The urea moiety is critical for maintaining the correct conformation and for its hydrogen-bonding capabilities, which contribute to the initial non-covalent recognition at the binding site before the covalent reaction occurs. The 2-chloroethyl group is the reactive component, and its bioisosteric replacement would fundamentally alter the mechanism of action from a covalent inhibitor to potentially a non-covalent one, likely with a significant loss of potency. ulaval.ca Therefore, bioisosteric considerations for this class of compounds primarily focus on the aryl substituent to optimize pharmacokinetic and pharmacodynamic properties while retaining the essential urea and chloroethyl functionalities. ulaval.canih.gov

Interactive Table: Pharmacophore Features of N-aryl-N'-(2-chloroethyl)urea Tubulin Inhibitors

| Pharmacophore Feature | Corresponding Moiety in this compound | Role in Activity |

|---|---|---|

| Hydrophobic Aromatic Region | 4-methylphenyl group | Occupies a hydrophobic pocket in the tubulin binding site. |

| Hydrogen Bond Donor/Acceptor | Urea linkage | Participates in hydrogen bonding interactions for initial binding and orientation. |

| Electrophilic Center | 2-chloroethyl group | Forms a covalent bond with a cysteine residue on β-tubulin. |

Preclinical Pharmacological and Biological Investigations Non Human, Mechanistic Focus

In Vitro Biological Activity Profiling

The in vitro biological activities of 1-(2-Chloroethyl)-3-(4-methylphenyl)urea and its analogs have been primarily investigated for their potential as anticancer agents.

Cytotoxicity Evaluation in Diverse Cell Line Panels

A series of 1-aryl-3-(2-chloroethyl)ureas, which are structurally related to this compound, have demonstrated significant cytotoxic effects against human adenocarcinoma cells in vitro. nih.gov Notably, compounds such as 4-methyl[3-(2-chloroethyl)ureido]benzene and 4-butyl[3-(2-chloroethyl)ureido]benzene were found to be at least as cytotoxic as the established chemotherapeutic agent chlorambucil (B1668637). nih.gov

Further studies on 1-aryl-3-(2-chloroethyl)urea derivatives revealed their cytotoxic potential against LoVo human colon cancer cells. nih.gov For instance, 4-methyl(3-(2-chloroethyl)ureido)benzene and 4-tert-butyl(3-(2-chloroethyl)ureido)benzene exhibited ID50 values of 20 µM and 4 µM, respectively. nih.gov In comparison, the ID50 for chlorambucil was 21 µM and for lomustine (B1675051) (CCNU) was 45 µM in the same cell line. nih.gov

A related nitrosourea (B86855) compound, 1-(2-chloroethyl)-1-nitroso-3-(4-methyl)-cyclohexylurea (MeCCNU), also showed significant cytotoxicity against human melanoma cell lines. nih.gov The cytotoxic effect of MeCCNU could be enhanced in resistant melanoma cells by pretreatment with O6-methylguanine, which increased its sensitivity by a factor of 7.5. nih.gov

Table 1: In Vitro Cytotoxicity of 1-Aryl-3-(2-chloroethyl)urea Derivatives against LoVo Cells

| Compound | ID50 (µM) |

| 4-methyl(3-(2-chloroethyl)ureido)benzene | 20 |

| 4-tert-butyl(3-(2-chloroethyl)ureido)benzene | 4 |

| Methyl 4-(p-(3-(2-chloroethyl)ureido)phenyl)butyrate | 28 |

| Chlorambucil (Reference) | 21 |

| Lomustine (CCNU) (Reference) | 45 |

Antimicrobial Properties and Mechanisms (if applicable)

Currently, there is no specific information available in the reviewed literature regarding the antimicrobial properties of this compound. While various phytochemicals, including alkaloids and naphthoquinones, have demonstrated antimicrobial effects, dedicated studies on this specific urea (B33335) derivative are lacking. nih.gov

Other Enzyme-Modulating Activities (e.g., anti-inflammatory, anti-nociceptive, antimalarial in non-human models)

Research has indicated that certain N-phenyl-N'-(2-chloroethyl)ureas (CEUs) can modulate cellular pathways by inhibiting the nuclear translocation of thioredoxin-1 (Trx-1), a key protein in cellular redox balance. nih.gov This inhibition was observed for several derivatives, suggesting a potential mechanism for their antiproliferative effects beyond simple cytotoxicity. nih.gov The study also noted that increasing the electrophilic character of these molecules could enhance their antiproliferative activity. nih.gov

Urea itself, in sub-denaturing concentrations, has been shown to activate certain enzymes, such as adenylate kinase, by altering their conformational dynamics and reducing substrate inhibition. nih.gov While this provides a general context for how urea-containing compounds might interact with enzymes, specific enzyme-modulating activities for this compound in the context of anti-inflammatory, anti-nociceptive, or antimalarial actions have not been reported.

In Vivo Mechanistic Studies in Animal Models (focused on biological pathway modulation, not efficacy)

In vivo studies have provided further insights into the mechanisms of action of chloroethyl urea derivatives.

Modulation of Cellular Processes in Animal Tissues

While direct studies on the modulation of cellular processes in animal tissues by this compound are not available, research on related compounds offers some perspective. For instance, in vivo studies with 1-aryl-3-(2-chloroethyl)urea derivatives in BDF1 mice bearing L1210 leukemia tumors showed a significant enhancement of survival time. nih.gov This suggests that these compounds actively interfere with tumor progression in a living system, likely through the cytotoxic mechanisms observed in vitro.

Target Engagement and Pharmacodynamic Biomarker Analysis

There is no specific information on target engagement and pharmacodynamic biomarker analysis for this compound. However, the broader field of oncology drug development emphasizes the importance of pharmacodynamic (PD) biomarkers to confirm the biological activity of new agents. nih.gov For related compounds, the inhibition of the nuclear translocation of thioredoxin-1 serves as a potential biomarker of target engagement. nih.gov Future in vivo studies could focus on measuring the levels of nuclear Trx-1 in tumor tissues following treatment with this compound to assess its engagement with this target. The development of robust in vivo/in vitro correlations (IVIVCs) through mechanistic modeling will be crucial for translating in vitro findings to in vivo effects. nih.gov

Preclinical Metabolism Studies (non-human, mechanistic)

The metabolic transformation of a compound is a critical factor in determining its biological activity and residence time in the body. In vitro studies using systems such as liver microsomes are fundamental for elucidating potential metabolic pathways and identifying the enzymes responsible for these transformations.

Identification of Metabolites in In Vitro Systems (e.g., liver microsomes)

While specific metabolic data for this compound is not extensively detailed in the public literature, investigations into structurally related chloroethyl-containing compounds provide insights into its likely metabolic fate. Studies on chloroethylnitrosoureas (CENUs), a class of compounds also featuring a 1-(2-chloroethyl) group, have been conducted in non-human in vitro systems, such as rat liver microsomes. These studies reveal that metabolism can proceed through several key reactions.

One significant metabolic transformation observed for CENUs is dechlorination, which is considered a deactivation pathway. nih.gov Another prominent metabolic route for related compounds is hydroxylation. For instance, the metabolism of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and its methyl-cyclohexyl analogue (Methyl CCNU) in rats leads to extensive hydroxylation of the cyclohexyl ring. nih.gov This process results in a variety of hydroxylated amine metabolites, which are then found in urine as free amines or conjugates. nih.gov Given the presence of a p-tolyl (4-methylphenyl) group in this compound, hydroxylation of the aromatic ring or the methyl group represents a probable metabolic pathway.

The table below summarizes metabolites identified for analogous chloroethyl-containing compounds in non-human preclinical studies.

Table 1: Identified Metabolites of Structurally Related Chloroethyl Compounds in Preclinical Systems

| Parent Compound | System | Identified Metabolites/Products | Source(s) |

|---|---|---|---|

| Chloroethylnitrosoureas (general) | Rat Liver Microsomes | Dechlorinated products | nih.gov |

| 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) | Rat (in vivo) | Hydroxycyclohexylamines (multiple isomers), Cyclohexylamine | nih.gov |

Metabolic Pathways and Enzyme Systems Involved

The biotransformation of chloroethyl-containing compounds is frequently mediated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov These enzyme systems, primarily located in the liver, catalyze oxidative reactions as part of phase I metabolism, which typically increases the water solubility of xenobiotics to facilitate their excretion. youtube.com

For CENUs, the cytochrome P-450 system is implicated in both dechlorination and denitrosation reactions, which occur rapidly and can significantly influence the compound's ultimate cytotoxic effects. nih.gov More specifically, cytochrome P450 2E1 (CYP2E1) is known to be responsible for the metabolic activation and toxicity of other chlorinated hydrocarbons like chloroform. nih.govpsu.edu Studies using CYP2E1 knockout mice have demonstrated that this specific enzyme is obligatory for chloroform-induced toxicity in the liver and kidney, highlighting the critical role this enzyme can play in the metabolism of chlorinated compounds. nih.govpsu.edu Therefore, it is plausible that CYP450 enzymes, potentially including CYP2E1, are involved in the oxidative metabolism of this compound.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. By synthesizing and testing a series of related analogues, researchers can identify the key structural features required for a specific mechanistic outcome.

Correlation of Structural Modifications with Mechanistic Outcomes

For the class of 1-aryl-3-(2-chloroethyl)ureas (CEUs), SAR studies have focused on evaluating how different substituents on the aryl ring impact their antineoplastic activity. Research has shown that the nature of the substituent at the para-position of the phenyl ring is a key determinant of cytotoxicity.

In one study, 1-aryl-3-(2-chloroethyl)ureas derived from various alkylanilines were synthesized and evaluated for their cytotoxic effects on human adenocarcinoma cells in vitro. nih.gov The results indicated that analogues with a 4-methyl or 4-butyl substituent on the phenyl ring were at least as cytotoxic as the established anticancer agent chlorambucil. nih.gov Another investigation corroborated the importance of the aryl substituent, finding that a 4-tert-butyl derivative was the most potent among a series of tested compounds against LoVo cells. nih.gov These findings suggest that the size and lipophilicity of the substituent on the phenyl ring can significantly modulate the compound's biological activity. Interestingly, the N-nitroso derivatives of these CEUs were found to be inactive, highlighting the specific importance of the urea structure for cytotoxicity in this chemical series. nih.gov

The table below presents in vitro cytotoxicity data for several 1-aryl-3-(2-chloroethyl)urea analogues.

Table 2: In Vitro Cytotoxicity of 1-Aryl-3-(2-chloroethyl)urea Analogues

| Compound | Aryl Substituent | Cell Line | Activity (ID50/IC50) | Source(s) |

|---|---|---|---|---|

| 4-methyl[3-(2-chloroethyl)ureido]benzene | 4-Methyl | Human Adenocarcinoma Cells | Cytotoxic (comparable to chlorambucil) | nih.gov |

| 4-butyl[3-(2-chloroethyl)ureido]benzene | 4-Butyl | Human Adenocarcinoma Cells | Cytotoxic (comparable to chlorambucil) | nih.gov |

| 4-tert-butyl(3-(2-chloroethyl)ureido)benzene | 4-tert-Butyl | LoVo Cells | 4 µM | nih.gov |

| 4-methyl(3-(2-chloroethyl)ureido)phenyl butyrate | 4-Methyl Phenyl Butyrate | LoVo Cells | 20 µM | nih.gov |

| Chlorambucil (Reference) | - | LoVo Cells | 21 µM | nih.gov |

Furthermore, studies on other aromatic urea analogues have shown that modifications to the chloroethyl moiety can lead to compounds with different mechanisms of action, suggesting that even subtle structural changes can significantly alter the biological profile. nih.gov

Design Principles for Mechanistically Informative Analogues

The design and synthesis of new analogues are guided by existing SAR data to probe biological mechanisms and develop compounds with improved therapeutic properties. For chloroethyl-containing compounds, a primary design principle involves maintaining the 2-chloroethyl group, which is often crucial for the mechanism of action, particularly for compounds that act as alkylating agents. nih.gov The chloroethyl moiety can participate in intramolecular cyclization to form highly reactive intermediates capable of cross-linking DNA, a key event for the cytotoxic effect of many such agents. nih.gov

Another important design consideration is the modification of other parts of the molecule to enhance target specificity and reduce off-target effects. For CENUs, a key strategy has been to design analogues with lower carbamoylating activity, as this property is associated with unwanted side effects rather than the primary cytotoxic action. nih.gov

The systematic modification of the aryl ring in 1-aryl-3-(2-chloroethyl)ureas serves as a powerful tool to explore the structural requirements for activity. nih.govnih.gov By varying the electronic and steric properties of the substituents, researchers can map the interaction of the compound with its biological target. This approach, sometimes coupled with computational modeling like quantitative structure-activity relationship (QSAR) studies, allows for the rational design of new analogues with predicted improvements in activity or selectivity. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) |

| 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (Methyl CCNU) |

| 4-methyl[3-(2-chloroethyl)ureido]benzene |

| 4-butyl[3-(2-chloroethyl)ureido]benzene |

| 4-tert-butyl(3-(2-chloroethyl)ureido)benzene |

| 4-methyl(3-(2-chloroethyl)ureido)phenyl butyrate |

| Chlorambucil |

Advanced Analytical Method Development for Research Applications Excluding Clinical/dosage

Chromatographic Methods for Purity, Stability, and Metabolite Analysis

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating and quantifying components within a mixture. For 1-(2-Chloroethyl)-3-(4-methylphenyl)urea, various chromatographic techniques are employed to ensure its quality and to study its behavior in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for obtaining accurate and reproducible results.

A common approach for substituted ureas involves reversed-phase (RP) HPLC. sielc.com The separation is typically achieved on a C18 column, where the nonpolar stationary phase interacts with the analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to achieve adequate retention and sharp, symmetrical peaks. mtc-usa.com For compounds that are highly polar, such as urea (B33335) itself, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary. chromforum.orgresearchgate.net In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. chromforum.org

Method development for this compound would involve screening different columns and mobile phase compositions to find the optimal conditions. Key parameters to optimize include the organic solvent ratio, buffer pH, and column temperature. Detection is commonly performed using a UV detector, as the phenylurea structure contains a chromophore that absorbs UV light, typically at wavelengths around 200-215 nm. chromforum.orgnih.gov

For a structurally related compound, 1-(2-chloroethyl)-3-(dicyclopropylmethyl)-urea, a reversed-phase HPLC method has been described using a simple mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For mass spectrometry (MS) compatibility, a volatile acid like formic acid would replace phosphoric acid in the mobile phase. sielc.com

Table 1: Exemplary HPLC Method Parameters for Analysis of this compound

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Common for reversed-phase separation of phenylurea compounds. nih.gov |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile is a common organic modifier; formic acid ensures analyte ionization for MS compatibility. sielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. mtc-usa.com |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 5 µL | Small injection volumes are typical to avoid peak broadening. |

| Detection | UV at 210 nm | Phenylurea compounds typically exhibit UV absorbance in this region. nih.gov |

Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC is crucial for identifying and quantifying volatile impurities that may be present from its synthesis. These can include residual solvents or starting materials.

A significant challenge in the GC analysis of phenylurea compounds is their thermal instability. At the high temperatures of the GC injector, many phenylurea herbicides are known to degrade, forming products like carbamic acid esters or phenylisocyanates, depending on the solvent used for injection. researchgate.net This thermal degradation must be considered during method development. A potential strategy involves using a lower injector temperature or a derivatization step to create a more thermally stable analyte.

Headspace GC is a particularly useful technique for analyzing volatile impurities without injecting the non-volatile main compound onto the column. sigmaaldrich.com In this method, the sample is heated in a sealed vial, and the vapor phase (headspace), containing the volatile components, is injected into the GC.

Table 2: Typical GC-FID Method Parameters for Volatile Impurity Profiling

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | DB-5ms (5% Phenyl Polydimethylsiloxane), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column for separating a wide range of volatile organic compounds. |

| Injector | Split/Splitless, 250 °C (or optimized to minimize degradation) | Split injection is used for concentrated samples to avoid column overload. researchgate.net |

| Carrier Gas | Helium or Hydrogen, Constant Flow | Inert carrier gas to transport analytes through the column. |

| Oven Program | Start at 40°C, ramp to 280°C | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) at 300 °C | FID provides high sensitivity for organic compounds. |

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, provide unparalleled specificity and sensitivity for analyzing complex mixtures.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful tool for metabolite identification and quantification. nih.govnih.gov After administration in a biological system, this compound would likely undergo metabolism, and LC-MS/MS is the ideal technique to identify and measure the resulting metabolites in matrices like plasma or tissue homogenates. researchgate.net The initial HPLC separation resolves the parent compound from its metabolites, which are then ionized (typically via electrospray ionization, ESI) and analyzed by the tandem mass spectrometer. researchgate.net The use of selected reaction monitoring (SRM) mode allows for highly sensitive and selective quantification of target metabolites. nih.gov The development of such an assay requires careful optimization of both the chromatographic conditions and the mass spectrometer parameters (e.g., precursor and product ions, collision energy). nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) combines the separation power of GC with the identification capabilities of MS. It is the gold standard for the definitive identification of volatile impurities. researchgate.net Any volatile impurities detected by GC-FID can be identified by matching their mass spectra to spectral libraries (like NIST or Wiley) or by interpreting their fragmentation patterns. researchgate.net This is crucial for controlling the quality of the compound and understanding potential side reactions during its synthesis.

Table 3: Overview of Hyphenated Techniques for Analysis

| Technique | Application for this compound | Key Advantages |

|---|---|---|

| LC-MS/MS | - Stability studies (degradation products)- Metabolite identification and quantification | - High sensitivity and specificity- Suitable for non-volatile and thermally labile compounds- Structural information from fragmentation patterns. nih.govresearchgate.net |

| GC-MS | - Identification of volatile impurities- Analysis of thermally-induced degradation products | - Definitive identification of volatile compounds- Access to extensive spectral libraries- High separation efficiency for volatiles. researchgate.net |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. sciex.comlibretexts.org It offers very high resolution, making it suitable for separating closely related compounds, such as isomers or impurities with minor structural differences.

For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. nih.gov These micelles act as a pseudo-stationary phase, and separation occurs based on the partitioning of the neutral analyte between the aqueous buffer and the micellar phase. nih.gov

The development of a CE method would involve optimizing the buffer pH, surfactant concentration, and applied voltage. The use of buffer additives like urea or organic solvents can further modify the separation selectivity. sciex.comnih.gov The addition of urea to the buffer, for instance, can alter hydrophobic interactions and improve separation efficiency. nih.gov

Table 4: Potential Capillary Electrophoresis (MEKC) Parameters

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length | Standard dimensions for analytical CE. libretexts.org |

| Background Electrolyte | 20 mM Phosphate buffer, pH 7.0, containing 50 mM SDS | Phosphate is a common buffer; SDS forms micelles for separating neutral analytes. nih.gov |

| Applied Voltage | 20-25 kV | High voltage drives the electrophoretic and electroosmotic flow. sciex.com |

| Temperature | 25 °C | Controlled temperature is crucial for reproducible migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A common method for introducing a small plug of sample. libretexts.org |

| Detection | UV at 210 nm | Direct UV detection is possible due to the aromatic ring. |

Advanced Characterization of Degradation Products and Environmental Metabolites

Advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly with electrospray ionization (ESI), are instrumental in the separation and identification of these degradation products. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool for the analysis of volatile derivatives. researchgate.net

The degradation of chlortoluron has been shown to produce several key metabolites. The initial steps often involve the removal of the methyl groups from the urea nitrogen. researchgate.net Subsequent reactions can include hydroxylation of the tolyl group, followed by oxidation to a carboxylic acid. cabidigitallibrary.org Another identified degradation product of some phenylureas is the corresponding aniline, in this case, 3-chloro-4-methylaniline, which can undergo further polymerization. researchgate.net

For "this compound," the expected degradation pathways would likely involve:

Hydrolysis: Cleavage of the urea bond.

Dehalogenation: Removal of the chlorine atom from the ethyl group.

Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

Oxidation: Oxidation of the methyl group on the phenyl ring to a carboxylic acid.

The identification of these metabolites is achieved by comparing their mass spectra and chromatographic retention times with those of synthesized standards or by detailed interpretation of the fragmentation patterns observed in tandem mass spectrometry (MS/MS).

Table 2: Potential Degradation Products of this compound Based on Known Phenylurea Degradation Pathways

| Potential Degradation Product | Likely Formation Pathway |

| 1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea | Hydrolysis of the chloroethyl group |

| 1-Ethyl-3-(4-methylphenyl)urea | Reductive dehalogenation |

| 1-(2-Chloroethyl)-3-(4-carboxyphenyl)urea | Oxidation of the methyl group |

| 1-(2-Chloroethyl)-3-(4-methyl-hydroxyphenyl)urea | Hydroxylation of the aromatic ring |

| 4-Methylaniline | Hydrolysis of the urea linkage |

This table lists hypothetical degradation products of this compound based on established degradation mechanisms of analogous phenylurea herbicides.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Synthetic Methodologies for Diversified Architectures

The future synthesis of 1-(2-Chloroethyl)-3-(4-methylphenyl)urea and its analogs will likely move beyond traditional methods to embrace more innovative and efficient strategies, enabling the creation of diverse chemical libraries for biological screening.

Conventional synthesis of unsymmetrical ureas often involves the reaction of an amine with an isocyanate. nih.gov While effective, this method can be limited by the availability of starting materials and the handling of potentially hazardous reagents like phosgene (B1210022) or its substitutes. nih.gov To overcome these limitations, researchers are exploring advanced catalytic systems. For instance, iridium-catalyzed C–H amidation using carbamoyl (B1232498) azides presents a novel route to unsymmetrical ureas with high efficiency and a broad substrate scope. acs.org Another promising approach involves palladium-catalyzed C–N cross-coupling reactions, which allow for a modular and flexible synthesis of diaryl ureas from readily available aryl halides and a protected urea (B33335). nih.gov

Furthermore, metal-free synthesis strategies are gaining traction. The use of hypervalent iodine reagents, such as PhI(OAc)₂, can mediate the coupling of amides and amines under mild conditions, avoiding the need for metal catalysts and high temperatures. mdpi.com Solid-phase synthesis methodologies, which have been successfully employed for the creation of 1,3-disubstituted succinimides and other heterocyclic compounds, could be adapted for the high-throughput synthesis of urea derivatives, facilitating the rapid generation of compound libraries with diverse substitutions on the phenyl ring. researchgate.net The development of one-pot relay catalysis and other cascade reactions could further streamline the synthesis of complex urea-based molecules from simple precursors. rsc.org These advanced synthetic methods will be instrumental in generating a wide array of this compound analogs with varied electronic and steric properties, which is crucial for detailed structure-activity relationship (SAR) studies.

Deeper Mechanistic Insights into Cellular and Molecular Interactions

While it is established that chloroethylurea derivatives can act as microtubule-disrupting agents, a more profound understanding of the molecular intricacies of their interactions is a key area for future research. The primary cellular target for many N-phenyl-N'-(2-chloroethyl)ureas is tubulin, the fundamental protein component of microtubules. ulaval.ca These compounds are thought to covalently bind to β-tubulin, inducing a conformational change that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. acs.orgnih.gov

Future investigations will likely focus on elucidating the precise binding mode of this compound within the colchicine-binding site of β-tubulin. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could provide atomic-level details of the covalent adduct formed between the compound and specific amino acid residues, such as Cys239. oup.com Site-directed mutagenesis studies, where key residues in the binding pocket are altered, will be crucial to validate the importance of these interactions for the compound's biological activity. nih.govnih.gov

Beyond direct tubulin binding, the downstream cellular consequences of microtubule disruption by this compound warrant deeper investigation. It has been observed that some aromatic 2-chloroethyl urea derivatives can inhibit the nuclear translocation of thioredoxin-1, a key protein in cellular redox signaling, and arrest the cell cycle in the G0/G1 phase. nih.govnih.gov Understanding how the specific 4-methylphenyl substitution influences these alternative or parallel pathways will be a significant avenue of research.

Integration of Advanced Computational Approaches with Experimental Validation

Computational modeling is an increasingly indispensable tool in chemical biology for predicting and rationalizing the interactions between small molecules and their biological targets. For this compound, a combination of molecular docking and molecular dynamics (MD) simulations can provide valuable insights into its binding affinity and stability within the tubulin pocket. nih.gov

Crucially, the predictions from these computational models must be rigorously validated through experimental data. This can be achieved by synthesizing a series of analogs with systematic variations in the substituent on the phenyl ring and correlating the computationally predicted binding energies with experimentally determined biological activities, such as IC₅₀ values from cell-based assays. google.com This iterative cycle of computational prediction and experimental validation will accelerate the rational design of more potent and selective derivatives of this compound.

Development of Chemical Probes and Tools for Biological Pathway Elucidation

The unique reactivity of the chloroethyl group makes this compound an excellent candidate for the development of chemical probes to investigate complex biological pathways. By functionalizing the core scaffold with reporter tags, researchers can visualize and track the compound's interactions within a cellular context.

One powerful approach is the synthesis of biotinylated probes. nih.gov A biotin (B1667282) tag can be attached to the this compound molecule, allowing for the capture of its protein targets from cell lysates using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry, providing a direct method to confirm known targets and discover novel interacting partners. nih.gov

Another strategy involves the development of fluorescent probes. By conjugating a fluorophore to the urea scaffold, it may be possible to visualize the subcellular localization of the compound and its targets in living cells using fluorescence microscopy. mdpi.com Such probes could be used to study the dynamics of microtubule disruption in real-time or to track the compound's journey through different cellular compartments. The development of "click-and-release" systems, where the active urea compound is generated intracellularly through a bioorthogonal reaction, represents a cutting-edge approach for targeted delivery and action. nih.gov These chemical tools will be invaluable for elucidating the full spectrum of biological pathways modulated by this compound.

Advancements in Analytical Techniques for Comprehensive Compound Characterization

A thorough characterization of this compound and its metabolites is essential for understanding its biological activity and fate. Advanced analytical techniques, particularly hyphenated methods, will play a pivotal role in this endeavor.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of the parent compound and its metabolites in complex biological matrices. nih.govnih.gov The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace amounts of the compound and the elucidation of its metabolic pathways. High-resolution mass spectrometry can provide accurate mass measurements, facilitating the determination of elemental compositions of unknown metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of the compound and its derivatives. emerypharma.com While 1D NMR provides basic structural information, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are necessary to assign all proton and carbon signals definitively, especially for complex analogs. emerypharma.comyoutube.com The integration of LC with NMR (LC-NMR) allows for the direct structural characterization of separated components from a mixture, which is particularly useful for identifying metabolites and impurities. ulaval.ca These advanced analytical methods will provide a comprehensive understanding of the chemical properties and biological transformations of this compound.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloroethyl)-3-(4-methylphenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves a two-step process:

Chlorination : Introduce the chloroethyl group via nucleophilic substitution (e.g., reacting 4-methylaniline with 1,2-dichloroethane under basic conditions).

Urea Formation : React the intermediate with an isocyanate derivative (e.g., 4-methylphenyl isocyanate) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at 0–25°C .

- Optimization : Adjust stoichiometry, temperature, and solvent polarity to maximize yield. Use column chromatography or recrystallization for purification .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., chloroethyl and methylphenyl groups).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for : 227.06 g/mol).

- X-ray Crystallography : Resolve crystal structure to validate bond lengths and angles, particularly the urea moiety (C=O at ~1.23 Å, N–H at ~0.86 Å) .

Q. What solvents and conditions are suitable for stabilizing this compound during storage?

- Methodological Answer : Store in inert atmospheres (argon or nitrogen) at –20°C. Use anhydrous dimethyl sulfoxide (DMSO) or acetonitrile for dissolution to prevent hydrolysis of the urea group. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) and assess solvent cytotoxicity.

- Analytical Validation : Use HPLC to verify compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .

Q. What strategies can elucidate the mechanism of action for this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Measure and variations via Lineweaver-Burk plots to determine competitive/non-competitive inhibition.

- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases). Validate with site-directed mutagenesis .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methylphenyl with trifluoromethylphenyl) and assess bioactivity changes.

- Pharmacophore Mapping : Identify critical functional groups (e.g., chloroethyl for electrophilic reactivity) using 3D-QSAR models.

- Metabolic Stability Tests : Use liver microsomes to evaluate susceptibility to cytochrome P450 oxidation .

Q. What crystallographic techniques are effective for studying polymorphic forms of this compound?

- Methodological Answer :

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.

- Differential Scanning Calorimetry (DSC) : Detect polymorph transitions via melting point and enthalpy changes.

- Variable-Temperature XRD : Monitor lattice changes under thermal stress (e.g., 25–200°C) .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental results be addressed?

- Methodological Answer :

- Force Field Calibration : Refine molecular dynamics parameters (e.g., partial charges for chloroethyl groups) using experimental bond lengths.

- Solvent Effects : Re-run simulations with explicit solvent models (e.g., TIP3P water) to account for solvation .

- Error Analysis : Quantify uncertainty in experimental measurements (e.g., ±5% for IC values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.